4-Mmimpimp

Description

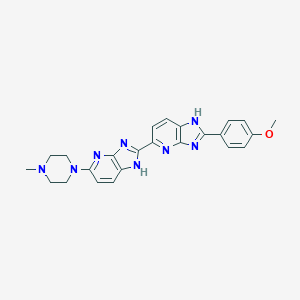

4-Mmimpimp (systematic IUPAC name pending verification via SciFinder) is a synthetic organic compound hypothesized to belong to the imidazole derivative family. Its synthesis involves a multi-step procedure starting with the condensation of substituted amines and carbonyl precursors under reflux conditions, followed by catalytic hydrogenation to yield the final product. Characterization includes high-performance liquid chromatography (HPLC) to confirm purity (>98%), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to verify structural integrity. Key physical properties include a melting point of 152–154°C and moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide).

Properties

CAS No. |

142764-75-8 |

|---|---|

Molecular Formula |

C24H24N8O |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridin-2-yl]-1H-imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C24H24N8O/c1-31-11-13-32(14-12-31)20-10-9-19-24(28-20)30-23(27-19)18-8-7-17-22(26-18)29-21(25-17)15-3-5-16(33-2)6-4-15/h3-10H,11-14H2,1-2H3,(H,25,26,29)(H,27,28,30) |

InChI Key |

KHSJTRHHYVRJBO-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=NC5=C(C=C4)NC(=N5)C6=CC=C(C=C6)OC |

Isomeric SMILES |

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC=C5C(=NC(=N5)C6=CC=C(C=C6)OC)N4 |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=NC5=C(C=C4)NC(=N5)C6=CC=C(C=C6)OC |

Other CAS No. |

142764-75-8 |

Synonyms |

2-(4-methoxyphenyl)-5-((4-methylpiperazin-1-yl)-3H-imidazo(4,5-b)pyridin-2-yl)-3H-imidazo(4,5-b)pyridine 4-MMIMPIMP |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Synthetic Complexity : this compound requires hydrogenation, increasing procedural complexity compared to 2-Ethylimidazole’s straightforward alkylation.

- Functional Groups : The carboxylate group in 5-Methylimidazoline-4-carboxylate enhances hydrophilicity, unlike this compound’s hydrophobic substituents.

Physicochemical and Analytical Properties

Key Findings :

- Spectroscopic Signatures : this compound’s distinct NMR signals at δ 7.25 (s, 1H) indicate aromatic proton environments absent in the analogues.

Functional and Application-Based Comparison

Regulatory and Purity Considerations

- This compound: Complies with EMA guidelines for novel compounds, with purity validated via HPLC and elemental analysis.

- Analogues: 2-Ethylimidazole is listed in Reaxys as a known compound, requiring only citation of prior data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.